1-(3-(Trifluoromethyl)phenyl)ethanol

Beschreibung

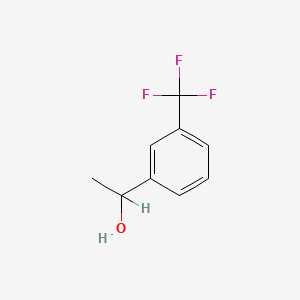

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963381 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-91-1 | |

| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 454-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a pivotal chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for neuroprotective agents. Its stereospecific synthesis is of paramount importance, demanding high enantiopurity and yield. This technical guide provides a comprehensive overview of the primary synthetic strategies for producing this chiral alcohol, with a focus on both chemical and biocatalytic methodologies. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

The trifluoromethylphenyl ethanol scaffold is a recurring motif in medicinal chemistry, imparting favorable properties such as metabolic stability and enhanced binding affinity to target molecules. The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol, in particular, is a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The asymmetric synthesis of this alcohol is a key challenge, and various methods have been developed to achieve high levels of enantioselectivity. This guide will explore the synthesis of the precursor ketone, 3'-(trifluoromethyl)acetophenone, followed by an in-depth analysis of asymmetric reduction techniques.

Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone

A reliable and efficient synthesis of the starting material, 3'-(trifluoromethyl)acetophenone, is the first critical step. Two primary, scalable routes are commonly employed: Friedel-Crafts acylation and a pathway originating from 3-trifluoromethylaniline.

Friedel-Crafts Acylation of Trifluoromethylbenzene

This classic approach involves the acylation of trifluoromethylbenzene with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

A Technical Guide to the Stereoselective Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The document details both biocatalytic and chemocatalytic methodologies, presenting quantitative data in structured tables for easy comparison, and offering detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting requirements.

Introduction

(S)-1-(3-(trifluoromethyl)phenyl)ethanol is a valuable chiral building block utilized in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is of paramount importance as the biological activity of the final drug molecule often resides in a single enantiomer. This guide explores the two primary strategies for achieving high enantioselectivity in the synthesis of this alcohol: biocatalytic asymmetric reduction of the corresponding prochiral ketone, 3'-(trifluoromethyl)acetophenone, and chemocatalytic asymmetric hydrogenation and transfer hydrogenation.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds.[1] The use of whole-cell biocatalysts or isolated enzymes offers high stereoselectivity under mild reaction conditions. Several microorganisms have been identified and engineered for the efficient reduction of 3'-(trifluoromethyl)acetophenone to the (S)-alcohol.

Data Presentation: Biocatalytic Methods

The following table summarizes the quantitative data for various biocatalytic approaches to the synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol.

| Biocatalyst | Substrate Concentration | Co-substrate/Medium Additive | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Recombinant E. coli BL21(DE3) expressing a carbonyl reductase | 200 mM | 4% (w/v) Choline chloride:lysine, 0.6% (w/v) Tween-20 | 18 | 91.5 | >99.9 (R-enantiomer) | [1] |

| Candida tropicalis 104 | 200 mM | Choline chloride:trehalose, microaerobic conditions | 36 | 86.2 | >99 (S-enantiomer) | [2] |

| Leifsonia xyli HS0904 | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | Not specified for (S)-enantiomer | [3] |

| Immobilized Ketoreductase (KRED) | Not specified | 2-propanol:water (90:10 v/v) | 24 | Complete Conversion | >99.9 (S-enantiomer) | [4][5] |

Note: The study on recombinant E. coli focused on the (R)-enantiomer, but highlights the potential of engineered enzymes.

Experimental Protocol: Biocatalytic Reduction using Candida tropicalis

This protocol is based on the high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol and can be adapted for the target molecule.[2][3]

1. Cultivation of Candida tropicalis 104:

-

Prepare a seed culture medium containing glucose (20 g/L), yeast extract (10 g/L), peptone (20 g/L), KH₂PO₄ (2 g/L), and MgSO₄·7H₂O (0.5 g/L) in distilled water.

-

Autoclave the medium and inoculate with a single colony of Candida tropicalis 104.

-

Incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Transfer the seed culture to a larger volume of the same medium and incubate under the same conditions for 48 hours.

-

Harvest the cells by centrifugation (5000 rpm, 10 min, 4°C) and wash twice with sterile phosphate buffer (0.2 M, pH 8.0).

2. Asymmetric Bioreduction:

-

In a 250 mL Erlenmeyer flask, suspend the harvested wet cells (e.g., 79.5 g dry cell weight/L) in 50 mL of 0.2 M phosphate buffer (pH 8.0).

-

Add 3'-(trifluoromethyl)acetophenone to the desired final concentration (e.g., 200 mM).

-

Add a co-substrate such as maltose (50 g/L).

-

For enhanced performance, introduce a natural deep eutectic solvent (NADES) like choline chloride:trehalose (1:1 molar ratio) to a final concentration of 1% (w/v).

-

Seal the flask to create microaerobic conditions.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 36 hours.

3. Product Extraction and Analysis:

-

After the reaction, extract the mixture with an equal volume of ethyl acetate twice.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Analyze the yield and enantiomeric excess of (S)-1-(3-(trifluoromethyl)phenyl)ethanol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemocatalytic Synthesis

Asymmetric (transfer) hydrogenation using transition metal catalysts, particularly Ruthenium and Rhodium complexes with chiral ligands, is a widely employed method for the enantioselective reduction of ketones.[6][7] These methods often offer high efficiency and enantioselectivity.

Data Presentation: Chemocatalytic Methods

The following table summarizes quantitative data for the chemocatalytic synthesis of chiral 1-(3-(trifluoromethyl)phenyl)ethanol.

| Catalyst System | Hydrogen Source | Base | Substrate/Catalyst Ratio | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| [{RuCl₂(p-cymene)}₂] / pseudo-dipeptide ligand | 2-propanol | NaOH | Not specified | Not specified | Excellent | Excellent | |

| Ru(OTf)--INVALID-LINK-- | H₂ (10 atm) | Not specified | 1000 | 10 | Not specified | 96 (R-enantiomer) | [7] |

| Rhodium or Ruthenium / (S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | NaOH | 100-1000 | Not specified | 75-80 | >99 (R-enantiomer) | [8] |

Note: Many studies focus on the closely related 3,5-bis(trifluoromethyl)phenyl derivative or the (R)-enantiomer, but the principles are directly applicable.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.[8]

1. Catalyst Preparation (in situ):

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [{RuCl₂(p-cymene)}₂] (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol).

-

Add degassed 2-propanol (5 mL).

-

Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

2. Asymmetric Reduction:

-

To the catalyst solution, add 3'-(trifluoromethyl)acetophenone (1 mmol).

-

Add a solution of a base, such as 0.1 M NaOH in 2-propanol (0.2 mL).

-

Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.

3. Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-1-(3-(trifluoromethyl)phenyl)ethanol.

Visualizations

Reaction Pathway

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions [cris.unibo.it]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines its structural characteristics, physicochemical data, safety and handling protocols, and relevant experimental procedures.

Chemical Identity and Structure

This compound is a chiral alcohol. The presence of a stereocenter at the carbinol carbon gives rise to two enantiomers, (R)- and (S)-1-(3-(trifluoromethyl)phenyl)ethanol. Its structure consists of an ethanol backbone substituted with a phenyl group at position 1, which in turn is substituted with a trifluoromethyl group at the meta-position.

-

IUPAC Name: 1-[3-(trifluoromethyl)phenyl]ethanol

-

Synonyms: alpha-Methyl-3-(trifluoromethyl)benzyl alcohol, 3-Trifluoromethylphenylethanol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, purification, and formulation.

| Property | Value | References |

| CAS Number | 454-91-1 (racemate)[3][4], 96789-80-9 ((S)-enantiomer)[1][5], 127852-24-8 ((R)-enantiomer)[2] | [1][2][3][4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 206.9 - 207 °C at 760 mmHg[1][3], 100 - 102 °C at 17 mmHg[4] | [1][3][4] |

| Density | 1.234 - 1.249 g/mL at 25 °C | [1][3] |

| Flash Point | 96 °C (205 °F) | [1][4] |

| Refractive Index | ~1.458 | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [6][7] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

| Spectrum | Characteristic Features |

| ¹H NMR | Expected signals include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH-O), a singlet or broad signal for the hydroxyl proton (OH), and multiplets for the aromatic protons. |

| ¹³C NMR | Expected signals include peaks for the methyl carbon, the methine carbon bearing the hydroxyl group, and aromatic carbons, including the carbon attached to the CF₃ group (which may show coupling to fluorine). |

| IR Spectroscopy | Key absorbances are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic, ~1450-1600 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹).[1] |

Applications in Drug Development

Both the (R)- and (S)-enantiomers of this compound serve as crucial building blocks in the pharmaceutical industry.[1] They are key chiral intermediates for the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant and Fosaprepitant, which are used for the prevention of chemotherapy-induced nausea and vomiting.[1] The (R)-enantiomer is also a building block for neuroprotective compounds.[6]

Experimental Protocol: Asymmetric Synthesis

The enantiomerically pure forms of this compound are most commonly synthesized via the asymmetric reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone. Biocatalytic methods using whole-cell systems are particularly effective.

Objective: To produce (R)-1-[3-(Trifluoromethyl)phenyl]ethanol via whole-cell bioreduction of 3'-(trifluoromethyl)acetophenone.

Materials:

-

Recombinant E. coli cells expressing a carbonyl reductase.

-

3'-(trifluoromethyl)acetophenone (substrate).

-

Phosphate-buffered saline (PBS, pH 7.0).

-

Glucose (co-substrate/energy source for cells).

-

Ethyl acetate (for extraction).

-

Erlenmeyer flasks.

-

Shaking incubator.

Methodology:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli cells under appropriate conditions to induce expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with PBS buffer.

-

Bioreduction Setup: In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing PBS buffer, a specific concentration of harvested cells (e.g., 12.6 g DCW/L), the substrate 3'-(trifluoromethyl)acetophenone, and a co-substrate such as glucose.[6]

-

Reaction Conditions: Incubate the flask at 30 °C with shaking at 200 rpm for a specified duration (e.g., 18 hours).[6]

-

Product Extraction: After the reaction is complete, terminate the process. Extract the product from the aqueous reaction mixture twice with an equal volume of ethyl acetate.[6]

-

Analysis: Combine the organic phases. Analyze the conversion and enantiomeric excess of the product using gas chromatography (GC) equipped with a chiral column.[6]

Caption: Biocatalytic synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[5][8]

-

Handling: Avoid breathing fumes, mist, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

-

Storage:

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if respiratory symptoms occur.[5]

-

References

- 1. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]

- 2. CAS 127852-24-8 | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol - Synblock [synblock.com]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. biosynce.com [biosynce.com]

Spectroscopic Analysis of 1-(3-(trifluoromethyl)phenyl)ethanol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of the enantiomers of 1-(3-(trifluoromethyl)phenyl)ethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity and absolute configuration critical for drug development and quality control. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and chiroptical methods including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD).

Introduction

The pharmacological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, regulatory agencies require rigorous characterization of chiral drug substances. This compound presents a stereogenic center at the carbinol carbon, existing as (R) and (S) enantiomers. This guide outlines a multi-technique spectroscopic approach to differentiate, quantify, and assign the absolute configuration of these enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral compounds, the NMR spectra of enantiomers are identical in an achiral solvent. To distinguish between them, a chiral environment is necessary, which can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents.

Data Presentation: ¹H and ¹³C NMR of a Representative Analog

While the specific NMR data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for its positional isomer, (S)-1-(4-(trifluoromethyl)phenyl)ethanol, which serves as a valuable reference. The spectra were recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃)[1].

Table 1: ¹H NMR Data for (S)-1-(4-(trifluoromethyl)phenyl)ethanol in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.47-7.62 | m | - | 4H | Aromatic (C₆H₄) |

| 4.96 | q | 6.60 | 1H | Methine (CH-OH) |

| 1.81 | br s | - | 1H | Hydroxyl (OH) |

| 1.50 | d | 6.30 | 3H | Methyl (CH₃) |

Table 2: ¹³C NMR Data for (S)-1-(4-(trifluoromethyl)phenyl)ethanol in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 125.6 | Aromatic C (quaternary) |

| 125.5 | Aromatic CH |

| 125.4 | Aromatic CH (2C) |

| 69.8 | Methine (CH-OH) |

| 25.4 | Methyl (CH₃) |

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol describes the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as a chiral derivatizing agent to form diastereomeric esters, which can then be distinguished by NMR.

Materials:

-

Sample of this compound (enantiomerically enriched or racemic)

-

(R)-(-)-MTPA or (S)-(+)-MTPA

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

High-quality 5 mm NMR tubes

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl₃.

-

Derivatization: To the solution, add 1.1 equivalents of the chosen MTPA enantiomer, 1.2 equivalents of DCC, and a catalytic amount of DMAP.

-

Reaction: Cap the vial and stir or shake the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).

-

Work-up: A white precipitate of dicyclohexylurea will form. Centrifuge the vial and carefully transfer the supernatant to a clean NMR tube. Alternatively, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The diastereomeric esters will exhibit different chemical shifts for the protons and fluorine atoms near the stereogenic center, allowing for the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of aromatic alcohols.

Data Presentation: Typical Chromatographic Parameters

The following table summarizes typical parameters for the chiral HPLC separation of trifluoromethyl-substituted aromatic alcohols on common polysaccharide-based CSPs.

Table 3: Chiral HPLC Separation Parameters for Trifluoromethyl-Substituted Aromatic Alcohols

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral column (e.g., Chiralpak® IA, IB, IC).

Materials:

-

Racemic and/or enantiomerically enriched samples of this compound.

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Chiralpak® IA (or other suitable polysaccharide-based column).

-

Mobile Phase: A typical starting condition is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The composition can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.

-

Column Temperature: Maintain a constant temperature, typically 25 °C.

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-260 nm for the phenyl group.

-

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiroptical Spectroscopy: VCD, ORD, and CD

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are essential for determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It provides detailed stereochemical information about the entire molecule in solution. The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using quantum chemical methods.

Instrumentation:

-

A commercial VCD spectrometer (e.g., BioTools ChiralIR-2X).

Materials:

-

Enantiomerically pure sample of this compound (5-15 mg).

-

Spectroscopic grade solvent (e.g., CDCl₃, CCl₄).

Procedure:

-

Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 0.1 M.

-

Data Acquisition:

-

Acquire the VCD and IR spectra of the sample solution in a suitable cell with BaF₂ windows.

-

Collect data for a sufficient amount of time (typically 1-3 hours) to achieve a good signal-to-noise ratio.

-

Acquire a background spectrum of the pure solvent under the same conditions.

-

-

Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

-

Computational Analysis:

-

Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).

-

Calculate the theoretical VCD and IR spectra for the lowest energy conformers of one enantiomer (e.g., the (S)-enantiomer) using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

-

The calculated spectrum for the other enantiomer is the mirror image.

-

-

Absolute Configuration Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized UV-Vis light. Both techniques are sensitive to the stereochemistry of the molecule, particularly around chromophores. The sign of the Cotton effect in the ORD and ECD spectra can be used to determine the absolute configuration.

Instrumentation:

-

A spectropolarimeter with CD capabilities.

Materials:

-

Enantiomerically pure sample of this compound.

-

UV-grade solvent (e.g., methanol, acetonitrile).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.

-

Data Acquisition:

-

Record the ORD and ECD spectra over a suitable wavelength range (e.g., 190-400 nm).

-

Record a baseline spectrum of the pure solvent in the same cuvette.

-

-

Data Processing: Subtract the baseline spectrum from the sample spectrum.

-

Analysis: The resulting ORD curve will show the change in optical rotation with wavelength, and the ECD spectrum will display positive and/or negative peaks (Cotton effects). The sign and position of these features are characteristic of the enantiomer and can be compared to empirical rules or computational predictions to assign the absolute configuration.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound enantiomers and the relationship between the different techniques.

Caption: Overall workflow for the spectroscopic analysis of this compound enantiomers.

Caption: Relationships between spectroscopic techniques for chiral analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound enantiomers requires an integrated approach. Chiral HPLC is indispensable for the accurate determination of enantiomeric purity. NMR spectroscopy, particularly with the use of chiral derivatizing agents, confirms the chemical structure and can also provide information on the enantiomeric ratio. Finally, chiroptical methods, especially VCD in conjunction with quantum chemical calculations, are the gold standard for the unambiguous assignment of the absolute configuration. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block.

References

A Technical Guide to the Racemic Synthesis and Resolution of 1-(3-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and resolution of the chiral alcohol 1-(3-(trifluoromethyl)phenyl)ethanol, a key building block in the synthesis of various pharmaceutically active compounds.[1][2] This document details common synthetic routes to the racemic mixture and explores various resolution techniques to isolate the desired enantiomer, with a focus on enzymatic and chromatographic methods.

Racemic Synthesis of this compound

The most direct and common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 3'-(trifluoromethyl)acetophenone.

Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone

The starting material, 3'-(trifluoromethyl)acetophenone, can be synthesized through several routes. One common industrial method involves the diazotization of 3-aminobenzotrifluoride followed by a reaction with acetaldoxime.[3] Another approach is the reaction of an isomeric mixture of halo benzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with ketene.[4]

Experimental Protocol: Synthesis of 3'-(Trifluoromethyl)acetophenone from 3-Aminobenzotrifluoride [3]

-

Diazotization: 3-Aminobenzotrifluoride is reacted with sulfuric acid and then treated with a sodium nitrite solution at low temperatures (0-2 °C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt solution is then added portion-wise to acetaldoxime.

-

Hydrolysis: The resulting oxime is hydrolyzed using an acidic solution (e.g., 30% HCl) and heat to yield crude 3'-(trifluoromethyl)acetophenone.

-

Purification: The crude product is purified by distillation to yield 3'-(trifluoromethyl)acetophenone with a purity of up to 99.9% and a yield of up to 90%.[3]

Reduction of 3'-(Trifluoromethyl)acetophenone

The reduction of the carbonyl group of 3'-(trifluoromethyl)acetophenone to the corresponding alcohol is a standard transformation in organic synthesis. This can be achieved using various reducing agents. While specific literature for the racemic synthesis is less detailed as the focus is often on asymmetric synthesis, standard reducing agents are effective.

Conceptual Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolution: Dissolve 3'-(trifluoromethyl)acetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude racemic this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation.

Resolution of Racemic this compound

Several methods can be employed to resolve the racemic mixture of this compound into its individual enantiomers. The choice of method often depends on the desired scale, purity requirements, and available resources.

Enzymatic Resolution

Enzymatic resolution is a powerful and environmentally friendly technique for obtaining enantiomerically pure compounds. Lipases are commonly used enzymes for the kinetic resolution of alcohols.

2.1.1. Lipase-Catalyzed Transesterification

In this method, a lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [5]

-

Reaction Setup: In a sealed glass bioreactor, dissolve racemic this compound in a suitable organic solvent, such as n-hexane.

-

Addition of Acyl Donor and Enzyme: Add an acyl donor, such as vinyl acetate, and the lipase catalyst (e.g., Novozym 435).

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20-60 °C) for a specific duration (e.g., 5-120 minutes).

-

Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) of the substrate and product by chiral High-Performance Liquid Chromatography (HPLC).

-

Separation: After the desired conversion is reached (ideally around 50%), separate the unreacted alcohol from the acylated product by column chromatography.

| Parameter | Condition | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [5] |

| Acyl Donor | Vinyl acetate | [5] |

| Solvent | n-Hexane | [5] |

| Temperature | 20-60 °C | [5] |

2.1.2. Whole-Cell Biocatalysis

Recombinant microorganisms expressing specific enzymes can be used for the asymmetric reduction of the precursor ketone to directly yield the desired enantiomer of the alcohol.

Experimental Protocol: Whole-Cell Bioreduction [1][2]

-

Cultivation: Cultivate a recombinant E. coli strain expressing a carbonyl reductase.

-

Biotransformation: Resuspend the harvested cells in a buffer solution containing 3'-(trifluoromethyl)acetophenone and a co-substrate for cofactor regeneration (e.g., glucose).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm).

-

Extraction: After the reaction is complete, extract the product with an organic solvent like ethyl acetate.

-

Analysis: Analyze the conversion and enantiomeric excess by Gas Chromatography (GC) or HPLC.

| Parameter | Condition | Yield | Enantiomeric Excess (ee) | Reference |

| Biocatalyst | Recombinant E. coli expressing carbonyl reductase | >91.5% | >99.9% (for (R)-enantiomer) | [1][2] |

| Substrate Conc. | 200 mM | [1] | ||

| Temperature | 30 °C | [1] | ||

| pH | 7.0 | [1] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation [6]

-

Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for this class of compounds.[6]

-

Mobile Phase: Select a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol).

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-254 nm for aromatic compounds).[6]

-

Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

| Column Type | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| Polysaccharide-based | n-Hexane/Isopropanol | Varies | ≥ 1.5 for baseline separation |

Note: The optimal column and mobile phase composition must be determined experimentally.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[7] Due to their different physical properties, such as solubility, the diastereomers can be separated by fractional crystallization.[7] This method is more commonly applied to acidic or basic compounds, but can be adapted for alcohols after derivatization to an acidic species.

Conceptual Experimental Protocol: Diastereomeric Salt Resolution

-

Derivatization: Convert the racemic alcohol to a diastereomeric mixture of esters or ethers by reacting it with a chiral acid or its derivative.

-

Salt Formation: React the resulting acidic derivative with an achiral base to form diastereomeric salts.

-

Fractional Crystallization: Dissolve the diastereomeric salt mixture in a suitable solvent and allow it to cool slowly. One diastereomer will preferentially crystallize.

-

Isolation: Isolate the crystallized diastereomer by filtration.

-

Liberation of Enantiomer: Regenerate the enantiomerically enriched alcohol from the isolated diastereomeric salt by hydrolysis.

Conclusion

This technical guide has outlined the primary methods for the racemic synthesis and subsequent resolution of this compound. The choice of the most suitable method will depend on the specific requirements of the research or development project, including scale, desired enantiomeric purity, cost, and environmental considerations. For laboratory-scale synthesis and high-purity applications, enzymatic resolution and chiral HPLC offer excellent stereoselectivity. For larger-scale industrial production, whole-cell biocatalysis or diastereomeric salt formation may be more economically viable.

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Physicochemical Landscape of Trifluoromethyl-Substituted Phenyl Ethanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of trifluoromethyl-substituted phenyl ethanols. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group. The strong electron-withdrawing nature and lipophilicity of the -CF3 group can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide presents key physical data in a structured format, details common experimental protocols for their synthesis and characterization, and provides visualizations of synthetic pathways and the electronic effects of trifluoromethyl substitution.

Core Physical Characteristics

The introduction of a trifluoromethyl group to the phenyl ring of phenyl ethanol significantly alters its physical properties. The position of the substituent (ortho, meta, or para) and the presence of multiple -CF3 groups further modulate these characteristics. The following tables summarize key quantitative data for a range of trifluoromethyl-substituted phenyl ethanols.

Boiling Point, Melting Point, and Density

| Compound | Substitution Pattern | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| 1-(2-(Trifluoromethyl)phenyl)ethanol | ortho | - | - | - | - |

| 2-(2-(Trifluoromethyl)phenyl)ethanol | ortho | 184-186 | - | 1.197 | - |

| 1-(3-(Trifluoromethyl)phenyl)ethanol | meta | 207 | - | 1.234 | - |

| 2-(3-(Trifluoromethyl)phenyl)ethanol | meta | - | - | - | - |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | para | 106-107 @ 8 mmHg | - | 1.237 @ 25°C | 1.458 |

| (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | para | 233 | - | - | - |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 3,5-di | 223.5 | 53.0-57.0 | 1.457 | 1.418 |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 3,5-di | - | 53-58 | - | - |

Solubility and Lipophilicity

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution. This is reflected in the octanol-water partition coefficient (logP). The pKa value, which indicates the acidity of the hydroxyl proton, is also influenced by the strong electron-withdrawing nature of the -CF3 group.

| Compound | Substitution Pattern | pKa | logP |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | para | 13.98 ± 0.20[3] | 2.7587[3] |

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | para | - | 2.3[4] |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 3,5-di | - | 3.2[5] |

| 3-(Trifluoromethyl)phenol | meta | 9.08[6] | - |

| 3,5-Bis(trifluoromethyl)phenol | 3,5-di | 8.03[6] | - |

_Note: pKa values for corresponding phenols are included to illustrate the electronic effect of the trifluoromethyl group on the acidity of the aromatic ring.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of trifluoromethyl-substituted phenyl ethanols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

-

1-(4-(Trifluoromethyl)phenyl)ethanol: δ 1.50 (d, 3H), 1.81 (br s, 1H), 4.96 (q, 1H), 7.47-7.62 (m, 4H).[1]

-

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol: δ 1.51 (d, J = 6.4 Hz, 3H), 1.92 (s, 1H), 4.98 (q, J = 6.4 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.62 (d, J = 8.0 Hz, 2H).[7]

-

1-(2-(Trifluoromethyl)phenyl)ethanone (precursor): δ 2.56 (s, 3H), 7.45 (d, J = 8.0 Hz, 1H), 7.52-7.61 (m, 2H), 7.69 (d, J = 8.0 Hz, 1H).[8]

¹³C NMR (CDCl₃):

-

1-(4-(Trifluoromethyl)phenyl)ethanol: δ 25.4, 69.8, 125.4 (q, J = 270 Hz, -CF₃), 125.5 (q, J = 4 Hz, 2C), 125.6, 149.0 (q, J = 32 Hz, C-CF₃).[1]

-

1-(2-(Trifluoromethyl)phenyl)ethanone (precursor): δ 30.6, 123.7 (q, J = 272 Hz, -CF₃), 126.7 (q, J = 5 Hz), 127.0, 127.1, 130.2, 132.0, 140.5, 201.9.[8]

-

This compound: Data available, see reference.[9]

Infrared (IR) Spectroscopy

The IR spectra of these compounds typically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorptions in the 1100-1400 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

3-(Trifluoromethyl)phenethyl alcohol: Characteristic peaks can be observed in its IR spectrum.[10]

Experimental Protocols

The synthesis of trifluoromethyl-substituted phenyl ethanols is most commonly achieved through the reduction of the corresponding trifluoromethyl-substituted acetophenones. Both chemical and biocatalytic methods are widely employed.

Chemical Synthesis: Reduction of Trifluoromethyl-Substituted Acetophenones

A standard and efficient method for the synthesis of these alcohols is the reduction of the corresponding ketone using sodium borohydride (NaBH₄).[11][12][13]

Materials:

-

Trifluoromethyl-substituted acetophenone (e.g., 4'-(trifluoromethyl)acetophenone)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the trifluoromethyl-substituted acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[14][15]

Biocatalytic Synthesis: Asymmetric Reduction of Trifluoromethyl-Substituted Acetophenones

Biocatalytic methods offer the advantage of high enantioselectivity, leading to the production of specific chiral alcohols which are often required as intermediates in pharmaceutical synthesis.[16][17] Recombinant E. coli cells expressing carbonyl reductases are commonly used.[7]

Materials:

-

Trifluoromethyl-substituted acetophenone (e.g., 3'-(trifluoromethyl)acetophenone)

-

Recombinant E. coli whole cells expressing a suitable carbonyl reductase

-

Phosphate buffer (e.g., PBS, pH 7.0)

-

Co-substrate (e.g., isopropanol or glucose)

-

Surfactant (e.g., Tween-20) (optional, to increase substrate solubility)[7]

-

Ethyl acetate for extraction

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli cells and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer.

-

Reaction Mixture: In a reaction vessel (e.g., an Erlenmeyer flask), combine the phosphate buffer, the cell suspension, the co-substrate, and the trifluoromethyl-substituted acetophenone. If the substrate has low aqueous solubility, a surfactant can be added.

-

Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).[7]

-

Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Extraction: After the reaction is complete, extract the mixture with an equal volume of ethyl acetate. Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC or HPLC to determine the yield and enantiomeric excess.[7]

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a trifluoromethyl-substituted phenyl ethanol via chemical reduction.

Caption: A typical workflow for the chemical synthesis of trifluoromethyl-substituted phenyl ethanols.

Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic properties of the phenyl ring, influencing its reactivity and the acidity of the benzylic proton.

Caption: The electronic influence of the trifluoromethyl group on the phenyl ring and its implications.

References

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(455-01-6) IR Spectrum [m.chemicalbook.com]

- 11. webassign.net [webassign.net]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Chiral Building Block: A Technical Guide to the Discovery and Initial Synthesis of 1-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(trifluoromethyl)phenyl)ethanol, a chiral alcohol, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its significance lies in the trifluoromethylphenyl moiety, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. This technical guide provides an in-depth overview of the discovery context and initial synthetic routes for this valuable compound, with a focus on both chemical and biocatalytic methodologies.

Discovery and Importance

The discovery of this compound is intrinsically linked to the development of novel therapeutics. Notably, the (R)-enantiomer, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is a key chiral building block for the synthesis of neuroprotective compounds such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[1][2][3] The demand for enantiomerically pure forms of this alcohol has driven the development of efficient and selective synthetic methods.

Synthetic Approaches

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 3'-(trifluoromethyl)acetophenone. Both traditional chemical methods and modern biocatalytic approaches have been successfully employed.

Chemical Synthesis

Initial chemical syntheses often relied on metal-catalyzed reductions. One reported chemical method for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol utilizes a [Mn(CO)₂(1)]Br catalyst, achieving a 99% yield and 97% enantiomeric excess (ee) at a 0.5 mM substrate concentration.[1] While effective, chemical synthesis can require expensive and toxic heavy metal catalysts, and may involve harsh reaction conditions.

Biocatalytic Synthesis

Biocatalytic methods have gained prominence due to their high selectivity, mild reaction conditions, and reduced environmental impact. These methods typically employ whole microbial cells or isolated enzymes to perform the asymmetric reduction of 3'-(trifluoromethyl)acetophenone.

Several microorganisms have been identified for their ability to produce (R)- or (S)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantioselectivity. For instance, recombinant E. coli cells expressing a carbonyl reductase have been used to produce the (R)-enantiomer with an enantiomeric excess of over 99.9%.[1][2][3] Other microorganisms explored for this transformation include Leifsonia xyli, Trichoderma asperellum, and Candida tropicalis.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic methods for this compound.

Table 1: Chemical Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol

| Catalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| [Mn(CO)₂(1)]Br | 0.5 mM | 99% | 97% | [1] |

Table 2: Biocatalytic Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | 200 mM | 91.5% | >99.9% | [1][2] |

Experimental Protocols

General Bioreductive Process for (R)-1-[3-(trifluoromethyl)phenyl]ethanol[1]

This protocol describes a general procedure for the whole-cell biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.

Materials:

-

3'-(trifluoromethyl)acetophenone

-

Co-substrate (e.g., glucose)

-

Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y whole cells

-

Phosphate buffered saline (PBS) or a surfactant/natural deep eutectic solvent (NADES) containing medium

-

Ethyl acetate (EtOAc)

Procedure:

-

The bioreduction is carried out in a 50 mL Erlenmeyer flask at 30 °C with shaking at 200 rpm.

-

A defined amount of 3'-(trifluoromethyl)acetophenone, co-substrate, and microbial whole cells are added to the reaction medium (PBS buffer or a specialized medium).

-

The reaction is allowed to proceed for a specified time (e.g., 18 hours).

-

Upon completion, the reaction mixture is extracted twice with an equal volume of ethyl acetate.

-

The combined organic phases are then analyzed by gas chromatography (GC) to determine the concentration of the product and the enantiomeric excess.

Optimal Conditions for High-Yield Production: [2]

-

Medium: Aqueous solution containing 0.6% (w/v) Tween-20 and 4% (w/v) Choline Chloride:Lysine (ChCl:Lys, 1:1 molar ratio) NADES.

-

Biocatalyst Concentration: 12.6 g (DCW)/L recombinant E. coli cells.

-

pH: 7.0

-

Temperature: 30 °C

-

Agitation: 200 rpm

-

Reaction Time: 18 hours

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Chemical synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Caption: Biocatalytic synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Conclusion

The synthesis of this compound has evolved from initial chemical methods to highly efficient and selective biocatalytic processes. The development of these synthetic routes has been crucial for enabling the production of this key chiral intermediate for the pharmaceutical industry. Future research will likely focus on further process optimization, including the development of immobilized enzyme systems and continuous flow processes to enhance the sustainability and cost-effectiveness of its production.

References

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]

Technical Guide: (R)-1-(3-(trifluoromethyl)phenyl)ethanol

CAS Number: 127852-24-8

For inquiries and procurement, please contact our sales department.

This technical guide provides a comprehensive overview of (R)-1-(3-(trifluoromethyl)phenyl)ethanol, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Compound Data

This section summarizes the key physical, chemical, and safety data for (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

| Property | Value | Reference(s) |

| CAS Number | 127852-24-8 | [1][2] |

| Molecular Formula | C₉H₉F₃O | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Spectroscopic Data:

While specific spectra are proprietary, typical analytical data includes:

-

¹H NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

-

¹³C NMR: Consistent with the structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

-

Mass Spectrometry (MS): Shows the expected molecular ion peak.

-

Infrared (IR) Spectroscopy: Displays characteristic absorption bands for the hydroxyl and trifluoromethyl groups.

Synthesis and Applications

(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a critical chiral building block, primarily utilized in the synthesis of neuroprotective agents.[3][4] Its enantiomerically pure form is essential for the stereospecific synthesis of complex drug molecules.

Role in Drug Development

This chiral alcohol is a key precursor to (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound investigated for its neuroprotective properties.[3][5] The synthesis of this downstream molecule relies on the high enantiomeric purity of the starting alcohol.

Synthesis Workflow

The primary route to (R)-1-(3-(trifluoromethyl)phenyl)ethanol is through the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone. This can be achieved through both biocatalytic and chemical methods.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

Biocatalytic Synthesis via Asymmetric Reduction

This protocol describes an effective whole-cell-catalyzed biotransformation for the production of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[3]

Materials:

-

Recombinant E. coli BL21(DE3) expressing a carbonyl reductase

-

3'-(trifluoromethyl)acetophenone

-

Isopropanol (co-substrate)

-

Phosphate buffer (pH 7.0)

-

Tween-20

-

Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)

-

Ethyl acetate (for extraction)

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to express the carbonyl reductase. Harvest the cells by centrifugation.

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine the harvested E. coli cells (to a final concentration of 12.6 g dry cell weight/L), 3'-(trifluoromethyl)acetophenone (200 mM), isopropanol (15% v/v), Tween-20 (0.6% w/v), and ChCl:Lys (4% w/v) in a phosphate buffer (pH 7.0).

-

Biotransformation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.[3]

-

Extraction: After the reaction, extract the mixture twice with an equal volume of ethyl acetate.

-

Analysis: Analyze the organic phase by chiral gas chromatography (GC) to determine the yield and enantiomeric excess.

Chemical Synthesis: Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[6][7]

Materials:

-

3'-(trifluoromethyl)acetophenone

-

Ru(II)-BINAP catalyst (e.g., RuCl₂[(R)-BINAP])

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol)

-

Base (if required by the specific catalyst system)

General Procedure:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the Ru(II)-BINAP precatalyst in the chosen solvent.

-

Reaction: Add the 3'-(trifluoromethyl)acetophenone to the catalyst solution. Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC.

-

Work-up and Purification: Upon completion, cool the reaction, release the hydrogen pressure, and remove the solvent. Purify the crude product by column chromatography to obtain (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

Analytical Method: Chiral Gas Chromatography (GC)

This method is used to determine the enantiomeric excess of (R)-1-(3-(trifluoromethyl)phenyl)ethanol.[3]

-

Column: Chiral CP-Chirasil-Dex CB column

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 115°C, hold for 2 minutes

-

Ramp: 3°C/min to 140°C

-

-

Retention Times:

-

3'-(trifluoromethyl)acetophenone: 2.64 min

-

(R)-1-(3-(trifluoromethyl)phenyl)ethanol: 6.35 min

-

(S)-1-(3-(trifluoromethyl)phenyl)ethanol: 6.92 min

-

Downstream Application: Neuroprotection and Potential Signaling Pathways

As previously mentioned, (R)-1-(3-(trifluoromethyl)phenyl)ethanol is a precursor to a neuroprotective agent. While the specific signaling pathway for this particular downstream compound is not yet fully elucidated in publicly available literature, its neuroprotective effects have been observed in models of salsolinol- and glutamate-induced neurodegeneration.[8][9] These effects are associated with a reduction in oxidative stress and caspase-3/7 activity.[8]

Based on these findings, a putative signaling pathway can be proposed.

This diagram illustrates that neurotoxins can induce oxidative stress, leading to mitochondrial dysfunction and the activation of caspases-3/7, ultimately resulting in neuronal apoptosis. The neuroprotective compound derived from (R)-1-(3-(trifluoromethyl)phenyl)ethanol is thought to intervene by inhibiting oxidative stress and caspase activation.

Safety Information

Handle (R)-1-(3-(trifluoromethyl)phenyl)ethanol with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own research and testing to determine the suitability of this product for their specific applications.

References

- 1. Caspase signalling controls microglia activation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 127852-24-8 | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol - Synblock [synblock.com]

- 3. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress: Apoptosis in Neuronal Injury: Ingenta Connect [ingentaconnect.com]

- 6. Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uma.es [uma.es]

- 8. idus.us.es [idus.us.es]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chirality of 1-(3-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its stereoisomers, particularly the (R)- and (S)-enantiomers, serve as crucial building blocks in the asymmetric synthesis of various bioactive molecules, most notably neurokinin-1 (NK-1) receptor antagonists and other neuroprotective compounds. This guide provides a comprehensive overview of the molecular structure, chirality, synthesis, and spectroscopic properties of this compound, intended for professionals in chemical research and drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its key applications.

Molecular Structure and Chirality

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C1 of the ethanol moiety). This gives rise to two enantiomers, (R)-1-(3-(trifluoromethyl)phenyl)ethanol and (S)-1-(3-(trifluoromethyl)phenyl)ethanol, which exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The trifluoromethyl group at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and its interactions in biological systems.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₃O | [1][2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 207 °C | [3] |

| Density | 1.234 - 1.249 g/mL at 25 °C | [3][4] |

| Flash Point | 96 °C (205 °F) | [3][4] |

| (R)-Enantiomer CAS | 127852-24-8 | [2] |

| (S)-Enantiomer CAS | 96789-80-9 | [1] |

| Racemate CAS | 454-91-1 | [4] |

Synthesis and Enantioselective Production

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone, 3'-(trifluoromethyl)acetophenone. While racemic mixtures can be readily produced using standard reducing agents, the preparation of enantiomerically pure forms is of greater industrial relevance and is typically accomplished through asymmetric reduction or kinetic resolution.

Chemical Synthesis of Racemic this compound

A common method for the synthesis of the racemic alcohol is the reduction of 3'-(trifluoromethyl)acetophenone with a hydride reducing agent such as sodium borohydride.

Biocatalytic Asymmetric Reduction

Enantiomerically pure (R)- or (S)-1-(3-(trifluoromethyl)phenyl)ethanol can be synthesized with high enantiomeric excess (ee) using whole-cell biocatalysts or isolated enzymes that exhibit high stereoselectivity. Recombinant E. coli expressing specific carbonyl reductases are frequently employed for this purpose.[5]

Table 2: Comparison of Synthesis Methods

| Method | Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chemical Reduction | NaBH₄, Methanol | Racemic Alcohol | N/A | High | General Knowledge |

| Biocatalytic Reduction | Recombinant E. coli BL21(DE3) expressing carbonyl reductase | (R)-enantiomer | > 99.9% | 91.5% | [5] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound and its enantiomers are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the molecule.

Table 3: 1H and 13C NMR Data for this compound

| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.50 | d | 6.3 | -CH₃ | |

| 1.81 | br s | - | -OH | |

| 4.96 | q | 6.6 | -CH(OH)- | |

| 7.47-7.62 | m | - | Aromatic-H | |

| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||

| 25.4 | -CH₃ | |||

| 69.8 | -CH(OH)- | |||

| 125.4 (2C) | Aromatic-CH | |||

| 125.5 | Aromatic-CH | |||

| 125.6 | Aromatic-C | |||

| 125.50 | Aromatic-C |

Data adapted from supporting information of cited literature.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (sp³ C-H) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1000-1300 | Strong | C-F stretch (trifluoromethyl) |

| 1050-1200 | Strong | C-O stretch (alcohol) |

Characteristic absorption ranges are based on general principles and data from similar compounds.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 172 | [M - H₂O]⁺ |

| 145 | [M - CH₃ - H₂O]⁺ |

Fragmentation patterns are predicted based on common fragmentation pathways for benzylic alcohols.[10][11][12]

Application in Drug Development

The chiral nature of this compound makes it a valuable synthon for the stereoselective synthesis of pharmaceuticals. A notable application is in the preparation of neuroprotective agents and NK-1 receptor antagonists.

Synthesis of a Neuroprotective Agent

(R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound with potential neuroprotective properties.[5]

Role in Neurokinin-1 (NK-1) Receptor Antagonism

NK-1 receptor antagonists are used in the management of chemotherapy-induced nausea and vomiting, and are being investigated for other neurological disorders. The substance P (SP) is the natural ligand for the NK-1 receptor. Antagonists developed using chiral alcohols like this compound block the binding of substance P to the NK-1 receptor, thereby inhibiting its downstream signaling.

Experimental Protocols

Biocatalytic Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol

This protocol is adapted from a study on the whole-cell-catalyzed biotransformation of 3'-(trifluoromethyl)acetophenone.[5]

Materials:

-

Recombinant E. coli BL21(DE3) cells expressing a suitable carbonyl reductase

-

3'-(trifluoromethyl)acetophenone (substrate)

-

Phosphate buffer solution (PBS)

-

Glucose (co-substrate)

-

Ethyl acetate (for extraction)

Procedure:

-

Prepare a suspension of the recombinant E. coli cells in PBS buffer.

-

To a reaction vessel, add the cell suspension, glucose, and 3'-(trifluoromethyl)acetophenone.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 18 hours).[13]

-

Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).

-

Upon completion, extract the product from the reaction mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess of the product can be determined by chiral gas chromatography (GC).[5]

GC Conditions:

-

Column: Chiral column (e.g., CP-Chirasil-Dex CB)

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Initial temperature of 115 °C for 2 minutes, then ramp to 140 °C at a rate of 3 °C/min.

-

Expected Retention Times: (R)-enantiomer and (S)-enantiomer will have distinct retention times, allowing for their quantification.[5]

Conclusion

This compound stands out as a pivotal chiral intermediate in the synthesis of complex pharmaceutical molecules. Its value is intrinsically linked to its stereochemistry, with enantiomerically pure forms being highly sought after. The methodologies for its asymmetric synthesis, particularly through biocatalysis, offer efficient and environmentally benign routes to these valuable compounds. A thorough understanding of its molecular structure, properties, and synthetic pathways is essential for chemists and pharmaceutical scientists working on the development of novel therapeutics, especially in the realm of neurology and oncology where NK-1 receptor antagonists are of growing importance. The data and protocols presented in this guide serve as a valuable technical resource for the synthesis, characterization, and application of this important chiral building block.

References

- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]

- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | Encyclopedia MDPI [encyclopedia.pub]

- 3. (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 96789-80-9 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. FTIR [terpconnect.umd.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]